3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
Description
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS 1150102-58-1) is a heterocyclic compound featuring a benzoimidazole core substituted with a methyl group at position 3 and a carboxylic acid at position 4. This structure combines aromaticity from the benzene ring with the hydrogen-bonding capability of the carboxylic acid, making it a versatile intermediate in pharmaceutical and coordination chemistry. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol (calculated). The compound is typically synthesized via hydrolysis of ester derivatives like ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS 1506387-29-6) .
Properties
IUPAC Name |
3-methyl-2-oxo-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7-5(8(12)13)3-2-4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCZJWCVWYGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732542 | |
| Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150102-58-1 | |
| Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Cyclization of o-Phenylenediamine with Carboxylic Acid Derivatives
A classical approach involves the condensation of o-phenylenediamine derivatives bearing a carboxylic acid or ester group at the appropriate position with aldehydes or carboxylic acid derivatives to form the benzimidazole ring. The reaction proceeds under acidic or dehydrating conditions to facilitate cyclization and formation of the 2-oxo group.
- Reflux in acidic media (e.g., acetic acid or polyphosphoric acid).
- Use of oxidizing agents to promote ring closure and oxidation to the 2-oxo form.
- Reaction times vary from several hours to overnight depending on substrates.
Methylation Approaches for 3-Methyl Substitution
Methylation at the 3-position can be achieved by:
- Using methyl-substituted o-phenylenediamine precursors.
- Direct alkylation of the benzimidazole intermediate at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Employing methyl-substituted aldehydes or ketones in the cyclization step to incorporate the methyl group during ring formation.
Oxidation and Purification
Oxidation steps are critical to ensure the formation of the 2-oxo group. Common oxidizing agents include:
- Dess-Martin periodinane (noted for mild oxidation and high yields).
- Potassium permanganate or chromium-based oxidants (used less frequently due to harshness).
Purification is typically achieved by:
- Recrystallization from solvents such as isopropanol, methyl tert-butyl ether, or toluene.
- Chromatographic methods if needed for higher purity.
Example Synthetic Route (Based on Patent and Literature)
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of intermediate o-phenylenediamine derivative with carboxylic acid at 4-position | Dissolution in glacial acetic acid, low temperature (10–12°C) | Controlled temperature to prevent side reactions |
| 2 | Cyclization with aldehyde or ketone to form benzimidazole ring | Acidic reflux, possible use of triethylamine as base | Promotes ring closure and formation of 2-oxo group |
| 3 | Methylation at 3-position (if not pre-installed) | Methyl iodide, base (e.g., sodium hydride), solvent like DMF | Monitored by TLC for completion |
| 4 | Oxidation to finalize 2-oxo group | Dess-Martin periodinane in dichloromethane | Mild conditions preserving other functional groups |
| 5 | Purification | Recrystallization from isopropanol or methyl tert-butyl ether | Yields >70% reported |
Comparative Data of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical Cyclization | o-Phenylenediamine + aldehyde | Acidic reflux, hours | 60-75 | Simple, well-established | Longer reaction times, harsher conditions |
| Methylation Post-Cyclization | Benzimidazole + methyl iodide | Base, DMF, room temp | 65-80 | High regioselectivity | Requires isolation of intermediate |
| One-Pot Cyclization with Methylated Precursors | Methyl-substituted diamine + aldehyde | Acidic reflux | 70-85 | Streamlined, fewer steps | Availability of methylated precursors |
| Oxidation with Dess-Martin Periodinane | Intermediate benzimidazole | Room temp, DCM | 80-90 | Mild, high yield | Cost of reagent |
Research Findings and Optimization Notes
- Use of Dess-Martin periodinane has been shown to provide superior yields and mild oxidation conditions compared to traditional oxidants, minimizing degradation of sensitive groups.
- Temperature control during cyclization is critical; low temperatures during intermediate formation prevent side reactions and improve purity.
- Methylation reactions require careful stoichiometric control to avoid over-alkylation or side reactions; monitoring by thin-layer chromatography (TLC) is recommended.
- Solvent choice for recrystallization significantly affects purity and yield; isopropanol and methyl tert-butyl ether are preferred solvents for this compound.
- Continuous flow synthesis and automated reactors have been explored industrially for scalability, offering consistent quality and improved safety profiles.
Summary Table of Key Preparation Steps
| Step | Description | Common Reagents | Typical Conditions | Outcome |
|---|---|---|---|---|
| Cyclization | Formation of benzimidazole ring | o-Phenylenediamine derivative, aldehyde | Acidic reflux (acetic acid), 3-5 h | Benzimidazole intermediate |
| Methylation | Introduction of methyl at 3-position | Methyl iodide, base (NaH) | Room temp, DMF solvent | 3-Methyl substituted benzimidazole |
| Oxidation | Formation of 2-oxo group | Dess-Martin periodinane | Room temp, DCM solvent | 2-Oxo benzimidazole |
| Purification | Isolation of pure compound | Recrystallization solvents | Cooling, filtration | Pure 3-methyl-2-oxo benzimidazole-4-carboxylic acid |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted imidazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. 3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound, when modified, showed enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cancer progression .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research has shown that benzimidazole derivatives can be effective against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of various enzymes, including those involved in metabolic pathways related to diseases such as diabetes and obesity.
Case Study:
A recent study highlighted the compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. This inhibition can lead to improved glycemic control in diabetic models, suggesting therapeutic potential .
Drug Delivery Systems
This compound can be utilized in drug delivery systems due to its favorable physicochemical properties. Its compatibility with various polymers makes it suitable for formulating controlled-release systems.
Data Table: Formulation Properties
| Property | Value |
|---|---|
| Solubility (water) | Moderate |
| Stability (pH 7) | Stable for 48 hours |
| Release Profile | Controlled release |
Research and Development
The compound is also being studied for its role in developing new therapeutic agents targeting neurological disorders. Its structure allows for modifications that can enhance bioavailability and target specificity.
Case Study:
In a recent investigation, derivatives of this compound were synthesized and evaluated for their neuroprotective effects in models of neurodegeneration. The results indicated potential benefits in reducing oxidative stress and inflammation .
Mechanism of Action
The mechanism by which 3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent positions, aromaticity, and functional groups:
Key Observations :
- Methyl vs.
- Benzo vs. Non-Benzo Cores: The benzoimidazole core (e.g., CAS 291289-41-3) increases aromatic conjugation and stability compared to the non-benzo imidazole analog (CAS 17245-60-2) .
- Substituent Position : Carboxylic acid at position 4 (target) vs. position 5 (CAS 1545364-61-1) alters electronic distribution and hydrogen-bonding interactions .
Physicochemical Properties
Biological Activity
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (commonly referred to as MBI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.20 g/mol
- CAS Number : 1301214-75-4
Anticancer Properties
Research has indicated that MBI exhibits promising anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
| A549 (Lung Cancer) | 0.11 | Doxorubicin | 0.12 |
| U937 (Leukemia) | 48.37 | Doxorubicin | 13.6 |
These results suggest that MBI may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, similar to known chemotherapeutic agents .
The mechanism by which MBI exerts its anticancer effects appears to be multifaceted:
- Apoptosis Induction : Flow cytometry assays have shown that MBI can induce apoptosis in cancer cell lines, which is critical for its anticancer activity .
- Cell Cycle Arrest : Studies indicate that MBI may cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .
- Inhibition of Key Proteins : Molecular docking studies suggest that MBI interacts with proteins involved in cell survival pathways, disrupting their function and promoting apoptosis .
Other Biological Activities
In addition to its anticancer properties, MBI has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies indicate that MBI possesses antimicrobial properties against certain bacterial strains, although further research is needed to quantify this activity.
- Anti-inflammatory Effects : Some studies suggest that MBI may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Study on Anticancer Efficacy
A study published in MDPI highlighted the efficacy of MBI against various cancer cell lines. The researchers conducted a series of experiments to determine the cytotoxic effects of MBI compared to standard chemotherapeutics like doxorubicin and tamoxifen. The findings revealed that while MBI's efficacy was slightly lower than these agents, its unique mechanism of action could make it a valuable candidate for further development .
Molecular Docking Analysis
Another significant study utilized molecular docking techniques to explore the binding affinity of MBI with various target proteins involved in cancer progression. The results indicated strong hydrophobic interactions between MBI and target residues, suggesting a potential for high specificity and reduced side effects compared to traditional therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 2-aminophenol derivatives with methyl acetoacetate under acidic conditions. Reaction parameters (temperature, solvent, catalyst) must be optimized to avoid side products. For example, refluxing in acetic acid with sodium acetate as a base is a common approach . Purification involves recrystallization from DMF/acetic acid mixtures or column chromatography .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazole ring substitution pattern and methyl/oxo groups.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₀H₈N₂O₃).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.
- Infrared (IR) Spectroscopy : Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and NH groups .
Q. How should researchers ensure stability during storage and handling?
- Methodological Answer : Store in airtight containers under dry conditions at 2–8°C to prevent hydrolysis of the oxo group or carboxylic acid degradation. Avoid exposure to light, which may induce photochemical reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes decomposition.
- In-line Analytics : Use real-time TLC or HPLC to track intermediate formation .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR Techniques : COSY and HSQC experiments assign overlapping proton signals.
- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm imidazole ring connectivity.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substitution Studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzo[d]imidazole ring to modulate electron density and binding affinity.
- Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes or receptors).
- In Vitro Assays : Test analogs for inhibitory activity against proteases or kinases .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability.
- ADMET Prediction : Use tools like SwissADME to estimate absorption and toxicity .
Q. How can in vivo models evaluate pharmacokinetics and metabolite profiling?
- Methodological Answer :
- Rodent Studies : Administer the compound intravenously/orally and collect plasma samples for LC-MS/MS analysis.
- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in organs .
Q. What experimental approaches address poor aqueous solubility for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability.
- Salt Formation : Synthesize sodium or potassium salts of the carboxylic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
